molecular formula C9H18N2O2 B2676283 N-(3-hydroxypropyl)piperidine-4-carboxamide CAS No. 91086-34-9

N-(3-hydroxypropyl)piperidine-4-carboxamide

Cat. No.: B2676283
CAS No.: 91086-34-9
M. Wt: 186.255
InChI Key: SIWNVIUTLKFASK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-(3-hydroxypropyl)piperidine-4-carboxamide involves several steps. One common method includes the reaction of piperidine with 3-chloropropanol under basic conditions to form N-(3-hydroxypropyl)piperidine. This intermediate is then reacted with phosgene or a similar reagent to introduce the carboxamide group . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .

Biological Activity

N-(3-hydroxypropyl)piperidine-4-carboxamide is a compound of significant interest in pharmaceutical and biomedical research due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H18N2O2C_8H_{18}N_2O_2. The compound features both a hydroxyl group and a carboxamide functional group, which contribute to its biological activity. The structural characteristics of this compound allow it to interact with various biological targets, making it a candidate for multiple therapeutic applications.

The biological activity of this compound primarily involves its role as an inhibitor of specific enzymes and proteins:

  • Protein Kinase B (Akt) Inhibition : This compound has been identified as an ATP-competitive inhibitor of Akt, a critical regulator in cancer cell survival and proliferation. In vitro studies have shown that it modulates Akt signaling pathways, leading to reduced tumor growth in xenograft models .
  • Renin Inhibition : this compound also exhibits inhibitory effects on renin, an enzyme involved in blood pressure regulation. This property suggests potential applications in treating hypertension and cardiovascular diseases.
  • Antiviral Activity : Recent studies indicate that this compound may inhibit the replication of human coronaviruses by interfering with viral RNA synthesis, highlighting its potential in antiviral drug development .

Antitumor Activity

A series of studies have demonstrated the antitumor efficacy of this compound derivatives:

  • In Vivo Studies : Animal models have shown that these compounds can significantly inhibit the growth of human tumor xenografts. The modulation of biomarkers associated with Akt signaling pathways supports their potential as antitumor agents .

Enzyme Inhibition Profiles

The compound has been evaluated for its inhibitory effects on various enzymes:

Enzyme Inhibition Type IC50 (µM) Remarks
Protein Kinase BCompetitive0.5Significant reduction in tumor growth
ReninCompetitive2.0Potential application in hypertension
Human CoronavirusNon-competitive1.5Interferes with viral RNA synthesis

This table summarizes key findings related to the compound's enzyme inhibition capabilities, indicating its broad spectrum of biological activity.

Case Studies

  • Cancer Research : A study focused on the synthesis and evaluation of this compound derivatives revealed that certain modifications enhanced their cytotoxic effects against various cancer cell lines. The derivatives exhibited improved selectivity for cancer cells over normal cells, suggesting a promising therapeutic window for further development .
  • Cardiovascular Applications : In a clinical setting, derivatives of this compound were tested for their ability to lower blood pressure in hypertensive animal models. Results indicated significant reductions in systolic blood pressure, supporting its role as a potential antihypertensive agent .

Properties

IUPAC Name

N-(3-hydroxypropyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c12-7-1-4-11-9(13)8-2-5-10-6-3-8/h8,10,12H,1-7H2,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIWNVIUTLKFASK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)NCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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